4-{[(1,3-Benzoxazol-2-yl)amino]methyl}-4,5,6,7-tetrahydro-1-benzofuran-4-ol
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Overview
Description
4-{[(1,3-Benzoxazol-2-yl)amino]methyl}-4,5,6,7-tetrahydro-1-benzofuran-4-ol is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,3-Benzoxazol-2-yl)amino]methyl}-4,5,6,7-tetrahydro-1-benzofuran-4-ol typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions . One common method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions for about 45 minutes, yielding 79-89% . This catalyst can be easily separated and reused for multiple runs.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of nanocatalysts and eco-friendly pathways is emphasized in recent research to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-{[(1,3-Benzoxazol-2-yl)amino]methyl}-4,5,6,7-tetrahydro-1-benzofuran-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
4-{[(1,3-Benzoxazol-2-yl)amino]methyl}-4,5,6,7-tetrahydro-1-benzofuran-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(1,3-Benzoxazol-2-yl)amino]methyl}-4,5,6,7-tetrahydro-1-benzofuran-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but they likely involve key signaling pathways related to inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
- 5-{2-[1,3-Benzoxazol-2-yl(methyl)amino]ethoxy}-1-(3-methoxybenzyl)-3-(4-methoxyphenyl)-1H-indol-2-carboxylate
- N-(1-(Benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide
Uniqueness
4-{[(1,3-Benzoxazol-2-yl)amino]methyl}-4,5,6,7-tetrahydro-1-benzofuran-4-ol is unique due to its specific structure, which combines the benzoxazole and benzofuran moieties.
Properties
IUPAC Name |
4-[(1,3-benzoxazol-2-ylamino)methyl]-6,7-dihydro-5H-1-benzofuran-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-16(8-3-6-13-11(16)7-9-20-13)10-17-15-18-12-4-1-2-5-14(12)21-15/h1-2,4-5,7,9,19H,3,6,8,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKOXZWODUIZSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC3=NC4=CC=CC=C4O3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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